Methyl 2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetate
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Overview
Description
Methyl 2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetate is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a trifluoromethyl group and a phenyl group attached to the pyrimidine ring, along with a sulfanylacetate moiety. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetate typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Suzuki-Miyaura coupling reaction using a phenylboronic acid derivative and a palladium catalyst.
Formation of the Sulfanylacetate Moiety: The sulfanylacetate moiety can be introduced through a nucleophilic substitution reaction using a suitable thiol and an alkylating agent.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process typically includes optimization of reaction conditions, purification steps, and quality control measures to ensure the desired purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, palladium catalysts
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced pyrimidine derivatives
Substitution: Substituted pyrimidine derivatives
Scientific Research Applications
Methyl 2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetate has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound is used in the development of new pharmaceuticals due to its potential biological activities, such as anticancer, antiviral, and antimicrobial properties.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Industrial Applications: The compound is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of Methyl 2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The phenyl and pyrimidine moieties interact with various enzymes and receptors, modulating their activity. The sulfanylacetate group can undergo metabolic transformations, leading to the formation of active metabolites .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4,6-dichloro-2-(trifluoromethyl)pyrimidin-5-yl)acetate
- Trifluoromethyl-containing polysubstituted pyrimidine derivatives
Uniqueness
Methyl 2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetate is unique due to the presence of the sulfanylacetate moiety, which imparts distinct chemical and biological properties. The combination of the trifluoromethyl group and the phenyl group on the pyrimidine ring enhances its potential as a pharmacologically active compound.
Properties
IUPAC Name |
methyl 2-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O2S/c1-21-12(20)8-22-13-18-10(9-5-3-2-4-6-9)7-11(19-13)14(15,16)17/h2-7H,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMRXMFTHKZNCR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NC(=CC(=N1)C(F)(F)F)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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